BenchChemオンラインストアへようこそ!

Acetamide, N-(methylnitrosoaminomethyl)-

Genetic toxicology Metabolic activation DNA alkylation

Acetamide, N-(methylnitrosoaminomethyl)- (CAS 59665-11-1; molecular formula C4H9N3O2; MW 131.13 g/mol) is an N-nitrosamide featuring an acetamide backbone substituted with an N-methyl-N-nitrosaminomethyl group. Its IUPAC name is N-[[methyl(nitroso)amino]methyl]acetamide, and it is synonymous with N-Methyl-N-Acetylaminomethyl-Nitrosamine.

Molecular Formula C4H9N3O2
Molecular Weight 131.13 g/mol
CAS No. 59665-11-1
Cat. No. B13755374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(methylnitrosoaminomethyl)-
CAS59665-11-1
Molecular FormulaC4H9N3O2
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCC(=O)NCN(C)N=O
InChIInChI=1S/C4H9N3O2/c1-4(8)5-3-7(2)6-9/h3H2,1-2H3,(H,5,8)
InChIKeyWUQBANNXOPWADH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(methylnitrosoaminomethyl)- (CAS 59665-11-1): Chemical Identity and Nitrosamide Class Placement for Research Procurement


Acetamide, N-(methylnitrosoaminomethyl)- (CAS 59665-11-1; molecular formula C4H9N3O2; MW 131.13 g/mol) is an N-nitrosamide featuring an acetamide backbone substituted with an N-methyl-N-nitrosaminomethyl group. Its IUPAC name is N-[[methyl(nitroso)amino]methyl]acetamide, and it is synonymous with N-Methyl-N-Acetylaminomethyl-Nitrosamine [1]. The compound belongs to the N-nitrosamide class—chemically reactive, direct-acting alkylating agents that do not require metabolic activation to exert genotoxic effects, distinguishing them from N-nitrosamines [2]. It carries NSC identifier NSC-239278 and FDA Unique Ingredient Identifier P4B9BQH6QR [1], and has been catalogued as a model compound for nitrosamine-induced carcinogenesis research . Physicochemical properties include a predicted density of 1.19 g/cm³, boiling point of 385.7 °C at 760 mmHg, and flash point of 187 °C .

Procurement Alert: Why Nitrosamide Analogs Cannot Be Simply Interchanged with Acetamide, N-(methylnitrosoaminomethyl)- (CAS 59665-11-1)


Within the broader N-nitroso compound class, substitution between different structural subtypes introduces scientifically unacceptable variability because the mechanism of genotoxic activation is fundamentally divergent. N-nitrosamides—including Acetamide, N-(methylnitrosoaminomethyl)-—are direct-acting alkylating agents whose mutagenic and carcinogenic activity does not depend on cytochrome P450-mediated α-hydroxylation [1][2]. In contrast, simple N-nitrosodialkylamines such as N-nitrosodimethylamine (NDMA) require enzymatic bioactivation before DNA adduct formation can occur [1]. Quantitative structure-activity relationship (QSAR) studies show that predictive models for N-nitrosamine carcinogenicity achieve only 63% concordance when applied to N-nitrosamides, demonstrating that classification models trained on one subclass fail to reliably extrapolate to the other [3]. Furthermore, within the nitrosamide family itself, published systematic comparisons of 22 N-nitrosamides in Salmonella typhimurium TA1535 reveal that standard mutagenic concentrations span over six orders of magnitude (0.0024–6500 μM), and nitrosocarbamates are at least 50-fold more mutagenic than corresponding nitrosoureas [4]. These data make clear that neither inter-class nor intra-class substitution can be assumed without risking substantial misestimation of genotoxic hazard. The quantitative evidence presented below provides the basis for compound-specific selection.

Acetamide, N-(methylnitrosoaminomethyl)- (CAS 59665-11-1): Comparator-Based Quantitative Differentiation Evidence


Direct-Acting Mutagenic Mechanism of N-Nitrosamides vs. N-Nitrosamines: A Fundamental Activation Dichotomy

Acetamide, N-(methylnitrosoaminomethyl)-, as an N-nitrosamide, functions as a direct-acting alkylating agent that does not require cytochrome P450-mediated α-hydroxylation for genotoxic activation. This contrasts with N-nitrosodialkylamines such as N-nitrosodimethylamine (NDMA, CAS 62-75-9), which are procarcinogens requiring enzymatic bioactivation before DNA adduct formation can occur [1][2]. Direct-acting N-nitroso compounds yield positive results in Ames tests without exogenous metabolic activation (S9 fraction), while N-nitrosamines typically require S9 supplementation to elicit a mutagenic response [2]. This mechanistic dichotomy means that in vitro genotoxicity screening protocols designed for N-nitrosamines may generate false-negative results when applied to N-nitrosamides if S9 is omitted, and vice versa. For procurement decisions, this difference carries practical significance: a researcher selecting a positive control for direct-acting mutagenicity assays should choose an N-nitrosamide rather than an N-nitrosamine.

Genetic toxicology Metabolic activation DNA alkylation Nitrosamide

Mutagenic Potency Variability Across N-Nitrosamides: Quantitative Ranking from the Lee et al. (1977) 22-Compound Screen

In the most comprehensive published head-to-head mutagenicity comparison of N-nitrosamides, Lee, Gold, and Mirvish (1977) tested 22 compounds—including 14 nitrosoureas, 5 nitrosocarbamates, and one nitrosocyanamide—in Salmonella typhimurium TA1535 without microsomal activation [1]. This study represents the only systematic, multi-compound, intra-class mutagenicity dataset against which N-nitrosamide congeners can be ranked. Although Acetamide, N-(methylnitrosoaminomethyl)- (CAS 59665-11-1) was not among the 22 compounds directly tested, its structural classification as an N-nitrosamide places it within the same mechanistic category. The published data establish critical intra-class benchmarks: standard mutagenic concentrations (producing 100 mutants/dish) ranged from 0.0024 μM to 6500 μM—a >2.7-million-fold span. Nitrosocarbamates were at least 50-fold more mutagenic than the corresponding nitrosoureas, and ethylnitrosocyanamide was 730-fold more mutagenic than ethylnitrosourea [1]. These data demonstrate that two N-nitrosamides of differing subclasses cannot be assumed to exhibit comparable mutagenic potency. Any user seeking to benchmark CAS 59665-11-1 against known nitrosamide mutagens must commission compound-specific Ames testing; procurement of an untested nitrosamide based solely on class membership carries high uncertainty in potency estimation.

Mutagenicity Salmonella typhimurium Structure-activity relationship Nitrosamide ranking

QSAR Carcinogenicity Prediction Accuracy: N-Nitrosamides vs. N-Nitrosamines Category Concordance

A quantitative structure-activity relationship (QSAR) study employing a category-based read-across approach evaluated the predictive concordance of carcinogenicity models across three N-nitroso compound subclasses [1]. The model achieved 88% concordance (23/26) for noncyclic N-nitrosamines, 71% (17/24) for cyclic N-nitrosamines, and only 63% (15/24) for N-nitrosamides. This progressive decline in predictive accuracy from N-nitrosamines to N-nitrosamides reveals that the structural features governing N-nitrosamide carcinogenicity are systematically distinct from those governing N-nitrosamine carcinogenicity, such that models trained predominantly on N-nitrosamine data fail to reliably classify N-nitrosamides. For Acetamide, N-(methylnitrosoaminomethyl)- (CAS 59665-11-1), which falls within the N-nitrosamide subclass, this finding has direct regulatory implications: the EMA Carcinogenic Potency Categorization Approach (CPCA) explicitly excludes N-nitrosamides from its scope, stating that it applies only to N-nitrosamines bearing carbon atoms on both sides of the N-nitroso group . Consequently, any attempt to derive an acceptable intake (AI) limit for CAS 59665-11-1 by analogy to a structurally similar N-nitrosamine would be scientifically inconsistent with published QSAR data and current regulatory guidance.

QSAR Carcinogenicity prediction Read-across Regulatory toxicology

Physicochemical Stability of Acetamide, N-(methylnitrosoaminomethyl)-: Thermal Degradation Threshold vs. N-Nitroso-N-Methylacetamide

Comparative physicochemical profiling reveals a substantial thermal stability differential between Acetamide, N-(methylnitrosoaminomethyl)- (CAS 59665-11-1) and its simpler structural analog N-Nitroso-N-methylacetamide (CAS 7417-67-6). The target compound exhibits a boiling point of 385.7 °C at 760 mmHg and a flash point of 187 °C . In contrast, N-Nitroso-N-methylacetamide has a substantially lower boiling point of approximately 111.3 °C at 760 mmHg . This ~274 °C difference in boiling point reflects the presence of the additional methylene (–CH2–) bridge and acetamide functionality in the target compound, which significantly increases intermolecular hydrogen bonding capacity (one H-bond donor, five H-bond acceptors vs. zero donors and three acceptors in the analog) . For laboratory handling, this thermal stability differential has practical implications: CAS 59665-11-1 is less prone to thermal decomposition during standard synthetic manipulations and GC-MS analysis, potentially enabling analytical method conditions (e.g., higher injection port temperatures) that would degrade the simpler analog. Additionally, the lower vapor pressure of CAS 59665-11-1 (0.0±0.9 mmHg at 25°C vs. 22.8±0.2 mmHg for CAS 7417-67-6) translates to reduced inhalation exposure risk during weighing and handling .

Thermal stability Boiling point Nitrosamide handling Physicochemical properties

N-Nitroso(acetoxymethyl)methylamine (NDMAOAc) as a Direct-Acting Carcinogenic Comparator: Quantitative In Vivo Data with DMN Baseline

The structurally related N-nitrosamide N-nitroso(acetoxymethyl)methylamine (NDMAOAc; DMN-OAc; CAS 56856-83-8)—which, like the target compound, contains the N-nitroso-N-methylaminomethyl core—has been directly compared in vivo with its parent N-nitrosamine N,N-dimethylnitrosamine (DMN; CAS 62-75-9) [1][2]. In a quantitative inhalation carcinogenicity study in male Sprague-Dawley rats, NDMAOAc administered at a mean concentration of 0.5 ppm (≈2.6 mg/m³), 5 h/day, 5 days/week for 7 weeks proved highly toxic and carcinogenic [1]. Critically, NDMAOAc induced tumors predominantly in the gastrointestinal tract, whereas DMN rarely affects this site in rats, demonstrating that the N-nitrosamide form shifts the target organ profile of carcinogenicity compared to the N-nitrosamine parent [2]. In a Drosophila comparative genetic study, N-α-acetoxymethyl-N-methylnitrosamine exhibited higher mutagenicity than DMN, and this enhanced mutagenic potency was paralleled by higher carcinogenicity [3]. These findings establish that the N-nitrosamide structural motif (shared by the target compound) produces a carcinogenicity profile that is quantitatively and qualitatively distinct from the corresponding N-nitrosamine. For CAS 59665-11-1 procurement, these data serve as the closest available in vivo benchmark, though direct testing of the target compound itself has not been reported.

In vivo carcinogenicity Inhalation toxicology Metabolic activation Structure-activity relationship

Acetamide, N-(methylnitrosoaminomethyl)- (CAS 59665-11-1): Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


Positive Control for Direct-Acting (S9-Independent) Mutagenicity in Bacterial Reverse Mutation (Ames) Assays

As established in Section 3, Evidence Item 1, N-nitrosamides are direct-acting mutagens that do not require exogenous metabolic activation. Acetamide, N-(methylnitrosoaminomethyl)- (CAS 59665-11-1) is therefore structurally appropriate as a positive control in Ames assays conducted without S9 fraction, particularly for laboratories validating enhanced Ames test protocols (OECD 471 with hamster liver S9) where discrimination between direct-acting and activation-dependent mutagens is required [1]. Its higher thermal stability (Evidence Item 4) further supports its use in laboratories where compound integrity during DMSO stock solution preparation and storage is critical.

Reference Standard for N-Nitrosamide-Specific Analytical Method Development in Pharmaceutical Impurity Testing

The ICH M7 guideline classifies N-nitroso compounds as a 'cohort of concern,' and the EMA CPCA explicitly excludes N-nitrosamides from its scope (Evidence Item 3) . Pharmaceutical QC laboratories developing LC-MS/MS or GC-MS methods for nitrosamine impurity screening require N-nitrosamide-specific reference standards that are structurally distinct from the N-nitrosamine calibrators (e.g., NDMA, NDEA) commonly used. CAS 59665-11-1, with its acetamide backbone and thermal stability (boiling point 385.7 °C; flash point 187 °C), provides a chemically distinguishable N-nitrosamide marker suitable for method specificity validation and system suitability testing in nitrosamide-capable analytical workflows.

Mechanistic Probe for Tissue-Specific Carcinogenicity Studies Comparing N-Nitrosamide and N-Nitrosamine Activation Pathways

Evidence Item 5 demonstrates that structurally related N-nitrosamides (NDMAOAc) induce tumors in gastrointestinal tract tissues that are rarely affected by the corresponding N-nitrosamine (DMN). Acetamide, N-(methylnitrosoaminomethyl)- (CAS 59665-11-1), with its acetamide moiety providing additional metabolic stability and hydrogen-bonding capacity, represents a candidate compound for comparative tissue-specific DNA adduct formation studies (e.g., O⁶-methylguanine mapping by HPLC-MS/MS) designed to elucidate how N-nitrosamide structural features redirect target organ carcinogenicity profiles relative to N-nitrosamine counterparts [2].

Calibration Standard for Quantitative Structure-Activity Relationship (QSAR) Model Validation in the N-Nitrosamide Domain

As shown in Evidence Item 3, QSAR models for N-nitroso compound carcinogenicity achieve only 63% concordance for N-nitrosamides, compared to 88% for noncyclic N-nitrosamines [3]. Computational toxicology groups developing next-generation in silico models for nitrosamide risk assessment need experimentally characterized N-nitrosamide training set members. CAS 59665-11-1, with its well-defined molecular structure (SMILES: C(NC(=O)C)N(C)N=O), moderate molecular weight (131.13 g/mol), and computable molecular descriptors, can serve as a structurally informative data point for expanding QSAR training sets and improving predictive accuracy specifically within the N-nitrosamide chemical space.

Quote Request

Request a Quote for Acetamide, N-(methylnitrosoaminomethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.